Methyl 6-chloronicotinimidate Methyl 6-chloronicotinimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13856800
InChI: InChI=1S/C7H7ClN2O/c1-11-7(9)5-2-3-6(8)10-4-5/h2-4,9H,1H3
SMILES:
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

Methyl 6-chloronicotinimidate

CAS No.:

Cat. No.: VC13856800

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloronicotinimidate -

Specification

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name methyl 6-chloropyridine-3-carboximidate
Standard InChI InChI=1S/C7H7ClN2O/c1-11-7(9)5-2-3-6(8)10-4-5/h2-4,9H,1H3
Standard InChI Key BRCJEMTVKQKVIG-UHFFFAOYSA-N
Canonical SMILES COC(=N)C1=CN=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 6-chloronicotinate, systematically named methyl 2-chloropyridine-5-carboxylate, belongs to the class of nicotinic acid derivatives. Its IUPAC Standard InChIKey (RMEDXVIWDFLGES-UHFFFAOYSA-N) confirms the substitution pattern: a chlorine atom at the 2-position and a methoxycarbonyl group at the 5-position of the pyridine ring . The compound’s planar geometry arises from minimal steric hindrance between substituents, as evidenced by a dihedral angle of 3.34° between the aromatic ring and the COOMe group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆ClNO₂
Molecular Weight171.581 g/mol
Crystal SystemMonoclinic
Dihedral Angle (COOMe)3.34°
π–π Stacking Distance3.8721 Å

Crystallographic and Supramolecular Features

X-ray diffraction studies reveal that methyl 6-chloronicotinate crystallizes in layered arrangements stabilized by C–H⋯N hydrogen bonds and π–π interactions between adjacent pyridine rings . These interactions, with centroid-to-centroid distances of 3.8721 Å, contribute to the compound’s thermal stability and influence its solubility behavior. The nearly coplanar orientation of functional groups minimizes electronic repulsion, enhancing crystalline order.

Synthetic Methodologies and Optimization

Conventional Esterification Routes

The most widely reported synthesis involves refluxing 6-chloronicotinic acid with dimethyl carbonate in the presence of concentrated sulfuric acid . This method achieves yields exceeding 85% after 17 hours, followed by neutralization with aqueous NaHCO₃ and purification via dichloromethane extraction.

Table 2: Representative Synthesis Conditions

ReactantReagentConditionsYield
6-Chloronicotinic AcidDimethyl CarbonateH₂SO₄, 17 h reflux85%
6-Bromopicolinic AcidMethyl Magnesium IodideEt₂O, RT, 5 min100%

Alternative Approaches Using Grignard Reagents

Comparative studies with methyl 6-bromopicolinate (CAS 26218-75-7) demonstrate the applicability of Grignard reactions for analogous esters. Treatment with methyl magnesium iodide in diethyl ether at room temperature achieves quantitative yields within 30 minutes, highlighting the scalability of this method for halogenated pyridine carboxylates .

Reactivity and Functional Group Interconversion

Hydrolysis and Transesterification

The methyl ester group undergoes base-catalyzed hydrolysis to regenerate 6-chloronicotinic acid, a precursor to herbicides and antimicrobial agents. Transesterification with higher alcohols proceeds via acid-catalyzed mechanisms, enabling the synthesis of long-chain esters for material science applications.

Applications in Pharmaceutical and Agrochemical Development

Role in Prodrug Design

The ester’s lipophilicity (predicted logP 1.71) enhances membrane permeability, making it a candidate for prodrug formulations . Computational models indicate high gastrointestinal absorption (85%) and blood-brain barrier penetration, suggesting potential central nervous system applications .

Intermediate in Heterocyclic Synthesis

Methyl 6-chloronicotinate serves as a building block for fused pyridine systems. Cyclocondensation with hydrazines or amidines yields triazolo- and imidazopyridines, scaffolds prevalent in kinase inhibitors and antiviral agents.

Comparative Analysis with Halogenated Analogues

Table 3: Halogenated Pyridine Esters Comparison

Property6-Chloro Derivative6-Bromo Derivative
Molecular Weight171.581 g/mol216.03 g/mol
Melting Point89–91°C102–104°C
Suzuki Coupling Rate0.8 × 10⁻³ s⁻¹2.3 × 10⁻³ s⁻¹

Future Directions and Research Opportunities

Catalytic Asymmetric Modifications

Developing enantioselective methods for C-2 functionalization could unlock applications in chiral ligand synthesis. Preliminary DFT studies suggest that bulky palladium catalysts may induce axial chirality during arylation reactions.

Polymeric Materials from Ester Monomers

Copolymerization with vinyl monomers via radical-initiated processes may yield thermally stable polymers for electronic packaging. The electron-deficient pyridine ring could enhance dielectric properties while maintaining processability.

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